2-Acetamido-5-methoxypyridine

Description

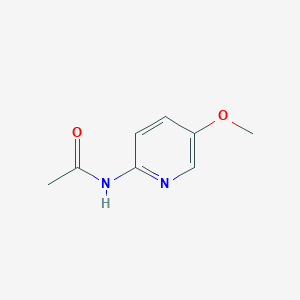

2-Acetamido-5-methoxypyridine is a pyridine derivative featuring an acetamido (-NHCOCH₃) group at the 2-position and a methoxy (-OCH₃) group at the 5-position. This compound is synthesized via methods described by Lombardino (1981), involving functionalization of the pyridine ring followed by selective acetylation and methoxylation . Its structural features make it a precursor for synthesizing hydroxylated analogs (e.g., 2-acetamido-5-hydroxypyridine) through demethylation reactions under high-temperature conditions with sodium cyanide in DMSO .

Properties

Molecular Formula |

C8H10N2O2 |

|---|---|

Molecular Weight |

166.18 g/mol |

IUPAC Name |

N-(5-methoxypyridin-2-yl)acetamide |

InChI |

InChI=1S/C8H10N2O2/c1-6(11)10-8-4-3-7(12-2)5-9-8/h3-5H,1-2H3,(H,9,10,11) |

InChI Key |

CRCKYIZFKCAJPU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=NC=C(C=C1)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

2-Acetamido-5-hydroxypyridine

4-Methoxypyridine

- Structure : Methoxy group at the 4-position instead of 5; lacks the acetamido group.

- Properties :

- Lower molecular weight and simpler structure.

- Increased basicity due to para-methoxy group enhancing nitrogen’s electron density.

- Less steric hindrance, facilitating electrophilic substitution reactions.

- Applications : Solvent or catalyst in organic synthesis; precursor for agrochemicals .

2-Acetamido-5-bromo-4-methylpyridine

4-Acetamido-2-methylbenzoic Acid

- Structure : Benzoic acid backbone with acetamido at 4-position and methyl at 2-position.

- Properties :

- Carboxylic acid group increases acidity (pKa ~4–5) and water solubility.

- Aromatic ring lacks heteroatom, reducing resonance stabilization compared to pyridine derivatives.

- Applications: Used in dye synthesis or as a building block for nonsteroidal anti-inflammatory drugs (NSAIDs) .

Comparative Data Table

Research Findings and Trends

- Electronic Effects : The 5-methoxy group in this compound donates electrons via resonance, stabilizing intermediates in substitution reactions. In contrast, bromo or hydroxyl groups alter electronic profiles, directing reactivity toward nucleophilic or oxidative pathways .

- Biological Relevance : Acetamido-pyridine derivatives show promise in drug discovery due to their ability to mimic peptide bonds or participate in hydrogen bonding, a feature exploited in kinase inhibitor design .

- Synthetic Utility : Demethylation of this compound highlights its role as a masked hydroxylated intermediate, offering controlled release of reactive groups under specific conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.